molecular formula C8H12N2O2Sn B12517769 2-Nitro-5-(trimethylstannyl)pyridine CAS No. 660848-02-2

2-Nitro-5-(trimethylstannyl)pyridine

Cat. No.: B12517769
CAS No.: 660848-02-2
M. Wt: 286.90 g/mol
InChI Key: LVKULOAWWNSQSC-UHFFFAOYSA-N
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Description

2-Nitro-5-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C8H12N2O2Sn It is characterized by the presence of a nitro group at the 2-position and a trimethylstannyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trimethylstannyl)pyridine typically involves the nitration of pyridine derivatives followed by stannylation. One common method includes the reaction of 2-chloropyridine with trimethyltin chloride in the presence of a palladium catalyst to introduce the trimethylstannyl group. Subsequent nitration using nitric acid or dinitrogen pentoxide in an organic solvent yields the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-(trimethylstannyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as halides or organometallic reagents.

    Reduction: Hydrogen gas, palladium on carbon.

    Coupling: Palladium catalysts, organohalides.

Major Products:

    Substitution: Various substituted pyridines.

    Reduction: 2-Amino-5-(trimethylstannyl)pyridine.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-Nitro-5-(trimethylstannyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trimethylstannyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The trimethylstannyl group, on the other hand, can participate in transmetalation reactions, facilitating the formation of new carbon-carbon bonds. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Nitro-5-(trimethylsilyl)pyridine: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

    2-Nitro-5-(trimethylgermyl)pyridine: Contains a trimethylgermyl group.

    2-Nitro-5-(trimethylplumbyl)pyridine: Contains a trimethylplumbyl group.

Uniqueness: 2-Nitro-5-(trimethylstannyl)pyridine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The stannyl group enhances its utility in cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .

Properties

CAS No.

660848-02-2

Molecular Formula

C8H12N2O2Sn

Molecular Weight

286.90 g/mol

IUPAC Name

trimethyl-(6-nitropyridin-3-yl)stannane

InChI

InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-3-1-2-4-6-5;;;;/h1,3-4H;3*1H3;

InChI Key

LVKULOAWWNSQSC-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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